molecular formula C22H20N4O5S B4036098 6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4036098
M. Wt: 452.5 g/mol
InChI Key: BQYYUPAFHCWLTA-UHFFFAOYSA-N
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Description

6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a quinoxaline moiety, a sulfamoyl group, and a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoxaline derivative. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone. The sulfamoyl group is introduced via sulfonation reactions, and the final cyclohexene ring is formed through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity for its targets. The overall effect is a result of the compound’s ability to interfere with key biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

6-[[4-(quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c27-21(16-5-1-2-6-17(16)22(28)29)24-14-9-11-15(12-10-14)32(30,31)26-20-13-23-18-7-3-4-8-19(18)25-20/h1-4,7-13,16-17H,5-6H2,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYYUPAFHCWLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
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6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

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